molecular formula C11H13BrSi B1598272 (3-Bromophenylethynyl)trimethylsilane CAS No. 3989-13-7

(3-Bromophenylethynyl)trimethylsilane

Cat. No.: B1598272
CAS No.: 3989-13-7
M. Wt: 253.21 g/mol
InChI Key: BXXMHQYHYOTTPM-UHFFFAOYSA-N
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Description

(3-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromophenylethynyl)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenylethynyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenylethynyl)trimethylsilane involves its ability to participate in various chemical reactions. The ethynyl group acts as a reactive site for coupling reactions, while the bromine atom can be substituted with other functional groups. The trimethylsilyl group provides stability and enhances the reactivity of the compound. Molecular targets and pathways involved in its reactions include palladium-catalyzed coupling and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenylethynyl)trimethylsilane
  • (2-Bromophenylethynyl)trimethylsilane
  • Phenylacetylene Derivatives

Uniqueness

(3-Bromophenylethynyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific carbon-carbon bonds .

Properties

IUPAC Name

2-(3-bromophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXMHQYHYOTTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394999
Record name (3-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-13-7
Record name (3-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-Bromophenyl)ethynyl]trimethylsilane
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Synthesis routes and methods I

Procedure details

To a solution of m-bromoiodobenzene (25.0 g. 881.1 mmol) in diisopropylamine (500 ml), there were added bis(triphenylphosphine)palladium dichloride (1.24 g. 1.80 mmol) and copper (I) iodide (1.24 g, 2.03 mmol). The solution was degassed via a rapid stream of argon, and trimethylsilylacetylene (9.51 g, 97.0 mmol) was added over a period of 15 min. The reaction mixture was stirred at room temperature until G.C. analysis indicated the disappearance of starting material (2 h). The reaction mixture was cooled to room temperature and filtered to remove salts. The filtrate was concentrated in vacuo, and the oily residue was taken up in dichloromethane. The solution was washed with an aqueous 5% HCl solution (2×200 ml), water (2×200 ml) and brine (1×200 ml). The combined organic layers were dried (MgSO4) and the solvent removed in vacuo yielding the crude product as a yellow oil. The liquid chromatographed from silica gel in pentane. Elution with pentane gave the product (1b) (20.59 g, 91%) as a clear liquid: bp 81°-82° C., 1H NMR (200 MHz, CDCl3) c 0.30 (s), 7.23(m).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
1.24 g
Type
catalyst
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Under an inert atmosphere, 9.5 g of the compound of Step A were introduced into 100 g of tetrahydrofuran, and at 25° C.±3° C., over 15 minutes, 69 ml of a 0.8M solution of magnesium ethyl bromide were added, with stirring for 15 minutes at 25° C. Then, over 2 minutes and without cooling, 8 ml of trimethylsilyl chloride were added with stirring for 30 minutes at 25° C. The reaction mixture was poured into a 2M aqueous solution of NH4Cl and was extracted with ether, dried, filtered, and the filtrate was concentrated to dryness by distilling under reduced pressure then rectified to obtain 12.1 g of 3-(trimethylsilylethynyl)bromobenzene with a boiling point at 0.05 mm/Hg=78° to 84° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
magnesium ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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